molecular formula C14H8BrFN2O2 B2953348 3-(5-bromofuran-2-yl)-2-cyano-N-(2-fluorophenyl)prop-2-enamide CAS No. 365510-06-1

3-(5-bromofuran-2-yl)-2-cyano-N-(2-fluorophenyl)prop-2-enamide

Cat. No. B2953348
CAS RN: 365510-06-1
M. Wt: 335.132
InChI Key: MVKYUCOABPJWOW-UHFFFAOYSA-N
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Description

3-(5-bromofuran-2-yl)-2-cyano-N-(2-fluorophenyl)prop-2-enamide, also known as BFPE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BFPE belongs to the class of organic compounds known as enamide derivatives and is widely used in medicinal chemistry, drug discovery, and biological research.

Mechanism of Action

The mechanism of action of 3-(5-bromofuran-2-yl)-2-cyano-N-(2-fluorophenyl)prop-2-enamide is not fully understood, but it is believed to involve the inhibition of protein kinase C (PKC) activity. PKC is a family of enzymes that play a critical role in cell signaling pathways and have been implicated in the development and progression of cancer and other diseases. By inhibiting PKC activity, 3-(5-bromofuran-2-yl)-2-cyano-N-(2-fluorophenyl)prop-2-enamide may disrupt these signaling pathways and induce cell death in cancer cells.
Biochemical and physiological effects:
3-(5-bromofuran-2-yl)-2-cyano-N-(2-fluorophenyl)prop-2-enamide has been shown to induce apoptosis (programmed cell death) in cancer cells by activating the caspase cascade. 3-(5-bromofuran-2-yl)-2-cyano-N-(2-fluorophenyl)prop-2-enamide also inhibits the expression of several genes involved in cell proliferation and survival, including cyclin D1, Bcl-2, and survivin. In addition, 3-(5-bromofuran-2-yl)-2-cyano-N-(2-fluorophenyl)prop-2-enamide has been reported to modulate the activity of several enzymes involved in inflammation, including cyclooxygenase-2 (COX-2) and nitric oxide synthase (NOS).

Advantages and Limitations for Lab Experiments

3-(5-bromofuran-2-yl)-2-cyano-N-(2-fluorophenyl)prop-2-enamide is a potent and selective inhibitor of PKC activity, making it a valuable tool for studying the role of PKC in various biological processes. However, 3-(5-bromofuran-2-yl)-2-cyano-N-(2-fluorophenyl)prop-2-enamide has some limitations for lab experiments, including its low solubility in aqueous solutions and its potential toxicity at high concentrations. Careful optimization of experimental conditions is required to ensure accurate and reproducible results.

Future Directions

There are several future directions for research on 3-(5-bromofuran-2-yl)-2-cyano-N-(2-fluorophenyl)prop-2-enamide. One area of interest is the development of new drugs based on the structure of 3-(5-bromofuran-2-yl)-2-cyano-N-(2-fluorophenyl)prop-2-enamide for the treatment of cancer and other diseases. Another area of research is the elucidation of the mechanism of action of 3-(5-bromofuran-2-yl)-2-cyano-N-(2-fluorophenyl)prop-2-enamide and its effects on various signaling pathways in cells. Additionally, the optimization of the synthesis of 3-(5-bromofuran-2-yl)-2-cyano-N-(2-fluorophenyl)prop-2-enamide and the development of new synthetic methods for enamide derivatives could lead to the discovery of new compounds with improved biological activity and reduced toxicity.

Synthesis Methods

The synthesis of 3-(5-bromofuran-2-yl)-2-cyano-N-(2-fluorophenyl)prop-2-enamide involves the reaction of 5-bromo-2-furoic acid with 2-fluorobenzaldehyde, followed by the reaction with malononitrile and the subsequent condensation with acetic anhydride. The final product is obtained by the reaction of the intermediate with propargyl bromide. The synthesis of 3-(5-bromofuran-2-yl)-2-cyano-N-(2-fluorophenyl)prop-2-enamide is a multi-step process that requires careful optimization of reaction conditions to achieve high yields and purity.

Scientific Research Applications

3-(5-bromofuran-2-yl)-2-cyano-N-(2-fluorophenyl)prop-2-enamide has been extensively studied for its potential applications in various fields of research. In medicinal chemistry, 3-(5-bromofuran-2-yl)-2-cyano-N-(2-fluorophenyl)prop-2-enamide has been shown to exhibit potent antitumor activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. 3-(5-bromofuran-2-yl)-2-cyano-N-(2-fluorophenyl)prop-2-enamide has also been reported to exhibit anti-inflammatory and analgesic effects, making it a promising candidate for the development of new drugs for the treatment of inflammatory diseases.

properties

IUPAC Name

3-(5-bromofuran-2-yl)-2-cyano-N-(2-fluorophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrFN2O2/c15-13-6-5-10(20-13)7-9(8-17)14(19)18-12-4-2-1-3-11(12)16/h1-7H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVKYUCOABPJWOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C(=CC2=CC=C(O2)Br)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-bromofuran-2-yl)-2-cyano-N-(2-fluorophenyl)prop-2-enamide

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